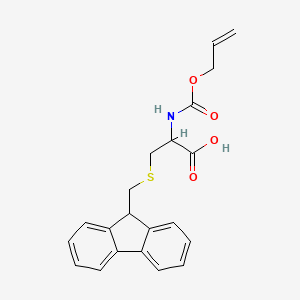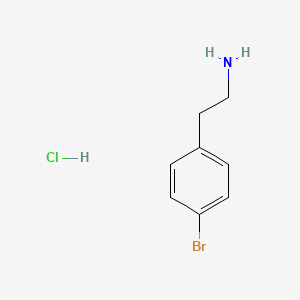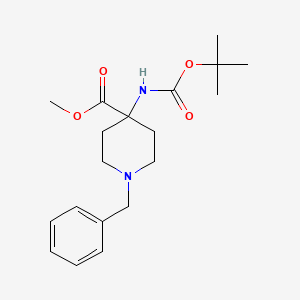
1-ベンジル-4-(Boc-アミノ)ピペリジン-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C18H28N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
科学的研究の応用
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of piperidine-based drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
作用機序
Target of Action
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, also known as 1-Benzyl-4-N-Boc-amino-isonipecotic acid methyl ester, is a complex organic compound. Similar compounds have been used in the synthesis of derivatives that act as potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of hiv-1 nnrtis . These inhibitors work by binding to reverse transcriptase, an enzyme HIV uses to convert its RNA into DNA, thereby preventing the virus from replicating.
生化学分析
Biochemical Properties
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. For instance, it can act as a substrate for proteases, which cleave peptide bonds, or as an inhibitor for enzymes involved in metabolic pathways. The nature of these interactions is typically characterized by the formation of covalent or non-covalent bonds, depending on the specific enzyme or protein involved .
Cellular Effects
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are critical for signal transduction. Additionally, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of action of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments. These effects may include sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage .
Metabolic Pathways
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux and alter the levels of various metabolites. For example, it may increase the production of certain amino acids or decrease the levels of specific lipids .
Transport and Distribution
Within cells and tissues, Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound may accumulate in specific tissues, depending on its affinity for certain transporters or binding sites .
Subcellular Localization
The subcellular localization of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it may affect energy metabolism, or to the nucleus, where it could influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate typically involves the protection of the amino group on the piperidine ring with a Boc (tert-butoxycarbonyl) group. This is followed by the esterification of the carboxylate group with methanol. The benzyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- Methyl 4-Amino-1-Boc-piperidine-4-carboxylate
- 4-N-Boc-piperidine
- Ethyl N-Boc-piperidine-4-carboxylate
Uniqueness
Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Boc-protected piperidine derivatives, making it valuable in specific synthetic and research applications .
特性
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUDWKUABCGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612162 |
Source


|
| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294180-37-3 |
Source


|
| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
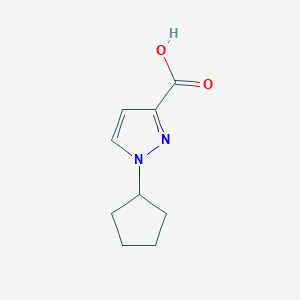
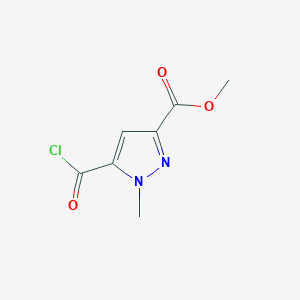
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
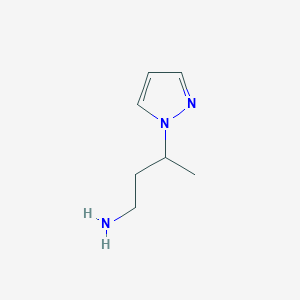
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

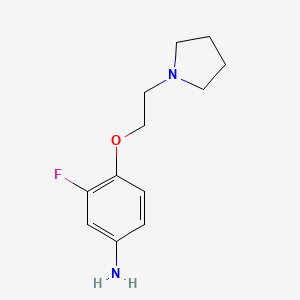
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)

